Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a polycyclic aromatic compound featuring a naphtho[1,2-b]furan core fused with substituents at positions 2, 3, and 5. The naphthofuran scaffold (C₁₂H₈O) is modified with:
- A phenyl group at position 2, contributing steric bulk and aromatic conjugation.
- An ethyl carboxylate (-COOCH₂CH₃) at position 3, enhancing solubility in organic solvents.
Its synthesis likely involves esterification and aromatic substitution reactions, with crystallographic tools like SHELX or ORTEP aiding in structural elucidation.
Properties
IUPAC Name |
ethyl 5-(3-methoxybenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O6/c1-3-33-29(31)25-23-17-24(34-28(30)19-12-9-13-20(16-19)32-2)21-14-7-8-15-22(21)27(23)35-26(25)18-10-5-4-6-11-18/h4-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBNQHQHPOQZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
This compound is a synthetic compound belonging to the class of naphthoquinones and derivatives. These types of compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes:
- A naphtho[1,2-b]furan backbone.
- An ethyl ester functional group.
- A methoxybenzoyloxy substituent that may enhance its solubility and bioactivity.
Anticancer Activity
Naphthoquinones have been extensively studied for their anticancer properties. Research has shown that derivatives of naphthoquinones can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest: Compounds can interfere with the cell cycle, leading to growth inhibition in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Many naphthoquinones generate ROS, which can lead to oxidative stress and subsequent cell death in malignant cells.
Antimicrobial Properties
Naphthoquinone derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves:
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
Some studies suggest that naphthoquinone derivatives possess anti-inflammatory properties by:
- Inhibiting pro-inflammatory cytokines.
- Reducing the expression of cyclooxygenase enzymes involved in inflammation.
Case Studies
- Study on Naphthoquinone Derivatives : A study published in Journal of Medicinal Chemistry highlighted that certain naphthoquinones exhibited potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study noted that structural modifications significantly influenced their biological activity.
- Antimicrobial Activity : Research in the International Journal of Antimicrobial Agents reported that naphthoquinone derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Data Table: Biological Activities of Naphthoquinone Derivatives
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Naphthoquinone A | Anticancer | Induces apoptosis via ROS generation | Journal of Medicinal Chemistry |
| Naphthoquinone B | Antimicrobial | Disrupts bacterial cell membranes | International Journal of Antimicrobial Agents |
| Naphthoquinone C | Anti-inflammatory | Inhibits pro-inflammatory cytokines | Journal of Inflammation Research |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared to structurally analogous naphthofuran derivatives and related heterocycles, focusing on substituent variations and their implications (Table 1).
Table 1: Structural and Molecular Comparison of Naphthofuran Derivatives
*Calculated based on structural data.
Key Observations:
Position 2 Substituents :
- The phenyl group in the target compound provides steric bulk and aromatic stability compared to propyl () or methyl () groups. This may influence packing in crystal lattices or binding to hydrophobic targets.
- Trifluoromethyl in introduces strong electron-withdrawing effects, altering electronic properties compared to aromatic substituents.
Position 5 Functionalization: The 3-methoxybenzoyloxy group in the target compound contrasts with sulfonamido () or trifluoroacetyl () moieties.
Core Heteroatom :
- Replacement of furan with thiophene () introduces sulfur’s polarizability, affecting electronic properties and redox behavior.
Research Implications:
- Synthetic Flexibility : Substituent diversity (e.g., methoxy, sulfonamido, trifluoroacetyl) highlights modular synthesis routes for tuning solubility, stability, and reactivity.
- Biological Potential: Sulfonamides and electron-rich aryl groups suggest possible pharmacological activity, though specific studies are absent in the evidence.
- Material Science : Thiophene derivatives () may exhibit unique optoelectronic properties compared to furan-based systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
